Physical and chemical properties of Diisobutylaluminum chloride
Physical and chemical properties of Diisobutylaluminum chloride
An In-depth Examination of the Physical, Chemical, and Reactive Properties of a Versatile Organoaluminum Reagent
Diisobutylaluminum chloride (DIBAC) is a powerful organoaluminum reagent with significant applications in organic synthesis. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its use and safe handling, and logical diagrams to illustrate key processes. This document is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis.
Core Properties of Diisobutylaluminum Chloride
Diisobutylaluminum chloride, often abbreviated as DIBAC, is a colorless liquid at room temperature.[1][2] It is an organoaluminum compound widely utilized as a co-catalyst in polymerization reactions and as a stereoselective reducing agent in the synthesis of complex organic molecules.[3][4]
Physical Properties
The physical characteristics of DIBAC are summarized in the table below. These properties are essential for its proper handling, storage, and use in experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₈AlCl | |
| Molecular Weight | 176.66 g/mol | |
| Appearance | Colorless liquid | [2] |
| Melting Point | -40 °C | [5] |
| Boiling Point | 152 °C at 10 mmHg | [5] |
| Density | 0.905 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.4506 | [5] |
| Flash Point | -18 °C | [5] |
| Solubility | Soluble in aromatic, saturated aliphatic, and cycloaliphatic hydrocarbons. | [5] |
Chemical and Reactive Properties
DIBAC's utility in organic synthesis stems from its distinct chemical reactivity. It is a potent Lewis acid and a source of hydride, although it is generally less reactive than diisobutylaluminum hydride (DIBAL-H). A summary of its key chemical and reactive properties is provided below.
| Property | Description | Reference(s) |
| Pyrophoricity | Catches fire spontaneously if exposed to air. This necessitates handling under an inert atmosphere. | [3] |
| Reactivity with Water | Reacts violently with water and other protic solvents. This reaction is highly exothermic and releases flammable gases. | [5] |
| Air and Moisture Sensitivity | Highly sensitive to both air and moisture, requiring storage and handling under an inert gas such as argon or nitrogen. | [5] |
| Primary Use | Primarily used as a transmetalating reagent and as a co-catalyst component in Ziegler-Natta type catalyst systems for olefin polymerization. | [4] |
| Reducing Agent | While less common than DIBAL-H for reductions, it can act as a reducing agent. Its reactivity can be modulated by temperature and stoichiometry. | [3] |
| Thermal Decomposition | When heated to decomposition, it emits toxic fumes of hydrogen chloride. | [4] |
Experimental Protocols
Detailed and reliable experimental protocols are critical for the safe and effective use of DIBAC. Due to the hazardous nature of this reagent, strict adherence to these procedures is paramount.
Synthesis of Diisobutylaluminum Chloride
A common method for the synthesis of Diisobutylaluminum chloride involves the reaction of triisobutylaluminum (B85569) with aluminum chloride.[6] While detailed, publicly available, and citable experimental protocols for this specific synthesis are not readily found in the searched literature, the general transformation is well-established. The reaction involves the redistribution of ligands between the two aluminum centers. It is crucial that this reaction be carried out under anhydrous and inert conditions by trained personnel.
Reduction of an Ester to an Aldehyde: A General Protocol
One of the key applications of related organoaluminum reagents is the partial reduction of esters to aldehydes. While DIBAL-H is more commonly used for this transformation, DIBAC can also be employed. The following is a general protocol adapted from procedures for similar organoaluminum reductions.
Materials:
-
Ester substrate
-
Anhydrous non-protic solvent (e.g., toluene, dichloromethane)
-
Diisobutylaluminum chloride (as a solution in a hydrocarbon solvent)
-
Methanol (B129727) (for quenching)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Inert gas supply (argon or nitrogen)
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
Under an inert atmosphere, dissolve the ester (1.0 equivalent) in the chosen anhydrous solvent in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the Diisobutylaluminum chloride solution (1.0-1.2 equivalents) dropwise to the stirred solution of the ester via the dropping funnel. It is critical to maintain the internal temperature below -75 °C during the addition.
-
Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume any excess DIBAC.
-
Allow the reaction mixture to warm to room temperature.
-
For the work-up, add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. Alternatively, a dilute solution of HCl can be added cautiously.
-
Separate the organic layer. Extract the aqueous layer two to three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude aldehyde by column chromatography, distillation, or recrystallization as appropriate.
Safe Handling and Quenching of Diisobutylaluminum Chloride
The pyrophoric and water-reactive nature of DIBAC necessitates stringent safety precautions.
Personal Protective Equipment (PPE):
-
Flame-resistant lab coat
-
Chemical splash goggles and a face shield
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
Engineering Controls:
-
All manipulations must be performed in a certified chemical fume hood.
-
An inert atmosphere (argon or nitrogen) is required for all transfers and reactions.
-
Use spark-proof tools.
Quenching Protocol for Excess Reagent:
-
Conduct the quenching procedure under an inert atmosphere in a fume hood.
-
Cool the vessel containing the DIBAC solution in an appropriate cooling bath (e.g., ice/water or dry ice/acetone).
-
Slowly and dropwise, add a less reactive alcohol, such as isopropanol, to the DIBAC solution with vigorous stirring.
-
Once the initial vigorous reaction has subsided, slowly add methanol.
-
Finally, after the reaction with methanol is complete, cautiously add water dropwise to quench any remaining reactive species.
-
Neutralize the resulting solution and dispose of it as hazardous waste according to institutional guidelines.
Visualizations
The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows related to Diisobutylaluminum chloride.
References
- 1. Diisobutylaluminum chloride [jsmochem.com]
- 2. lookchem.com [lookchem.com]
- 3. Diisobutylaluminum Chloride (DIBAL) – silver-chem.co [silver-chem.co]
- 4. DIISOBUTYLALUMINUM CHLORIDE | 1779-25-5 [chemicalbook.com]
- 5. DIISOBUTYLALUMINUM CHLORIDE CAS#: 1779-25-5 [m.chemicalbook.com]
- 6. Bis(isobutyl)aluminum chloride | C8H18AlCl | CID 15688 - PubChem [pubchem.ncbi.nlm.nih.gov]
